5-Cyclopropoxy-4-iodopicolinic acid
Description
5-Cyclopropoxy-4-iodopicolinic acid is a halogenated derivative of picolinic acid (pyridine-2-carboxylic acid). Its structure features a cyclopropoxy substituent at the 5-position and an iodine atom at the 4-position of the pyridine ring. The molecular formula is C₉H₈INO₃, with a calculated molecular weight of 305.07 g/mol. The iodine atom contributes to electronic effects and may enhance binding affinity in biological systems.
Properties
Molecular Formula |
C9H8INO3 |
|---|---|
Molecular Weight |
305.07 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8INO3/c10-6-3-7(9(12)13)11-4-8(6)14-5-1-2-5/h3-5H,1-2H2,(H,12,13) |
InChI Key |
BMZHBMXCZAIDOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2I)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-iodopicolinic acid typically involves the iodination of picolinic acid derivatives followed by the introduction of the cyclopropoxy group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 4-position of the picolinic acid. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropanol and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-iodopicolinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the iodine atom, forming deiodinated derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield deiodinated derivatives, and substitution reactions may yield a variety of substituted derivatives .
Scientific Research Applications
5-Cyclopropoxy-4-iodopicolinic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-iodopicolinic acid involves its interaction with specific molecular targets and pathways. The iodine atom and cyclopropoxy group contribute to its unique chemical reactivity, allowing it to interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, making it a valuable compound for research in medicinal chemistry and pharmacology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table highlights key differences between 5-cyclopropoxy-4-iodopicolinic acid and two structurally related compounds from the evidence:
Key Observations:
- Ring Systems : The target compound’s pyridine core contrasts with the indole system in and the benzene ring in . Pyridine’s electron-deficient nature may enhance electrophilic substitution compared to indole or benzene.
- Halogenation: The mono-iodo substitution in the target compound differs from the diiodo groups in Diiodothyronine , which are critical for thyroid hormone activity.
- Substituent Effects: The strained cyclopropoxy group in the target compound may confer greater metabolic resistance compared to the cyclopentylamino group in or the hydroxylphenoxy group in .
Physicochemical and Functional Differences
- Polarity: The carboxylic acid group in all three compounds ensures moderate polarity. However, the indole derivative has higher hydrophobicity due to its phenyl and cyclopentylamino groups.
- Electronic Effects : Iodo substituents in the target compound and Diiodothyronine increase molecular weight and may enhance halogen bonding in biological targets.
- Synthetic Utility: The cyclopropoxy group in the target compound is less common in pharmaceuticals compared to cyclopentylamino or hydroxylphenoxy , suggesting niche applications in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
